molecular formula C11H23ClN2O3 B2766497 tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride CAS No. 1922877-33-5

tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride

Cat. No.: B2766497
CAS No.: 1922877-33-5
M. Wt: 266.77
InChI Key: GWMFMIODDAQSGA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C11H22N2O3·HCl. It is a morpholine derivative, which is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride typically involves the following steps:

    Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction. This can be achieved by reacting diethanolamine with a suitable halogenated compound under basic conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butyl esterification reaction. This is usually done by reacting the morpholine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Aminoethyl Substitution: The aminoethyl group is introduced through a nucleophilic substitution reaction. This involves reacting the tert-butyl morpholine derivative with an appropriate aminoethyl halide.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.

    Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the morpholine ring.

    Reduction Products: Reduced forms of the morpholine derivative.

    Substitution Products: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study the interactions of morpholine derivatives with biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological environments.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate hydrochloride
  • tert-Butyl 2-(2-aminoethyl)piperidine-4-carboxylate hydrochloride
  • tert-Butyl 2-(2-aminoethyl)pyrrolidine-4-carboxylate hydrochloride

Uniqueness

tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride is unique due to its specific combination of the morpholine ring and the tert-butyl ester group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.

By understanding the synthesis, reactions, and applications of this compound, researchers and industry professionals can better utilize this compound in their work.

Properties

IUPAC Name

tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-7-15-9(8-13)4-5-12;/h9H,4-8,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMFMIODDAQSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1922877-33-5
Record name tert-butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride
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